N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is a compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the furan-2-carboxylic acid and the amine derivative of the cyclopropyl-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and cross-coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carboxamide group.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropyl-thiophene amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It may have potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups are known for their stability and unique reactivity.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is unique due to the combination of the thiophene, cyclopropyl, and furan rings in a single molecule. This unique structure may confer distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMZOWUDBBJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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